Cas no 77297-44-0 (N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine)
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Pyrimidinediamine, N4-(4-chlorophenyl)-2-methyl-
- N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine
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- Inchi: 1S/C11H11ClN4/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16)
- InChI Key: XYDGSFSSNMJTFZ-UHFFFAOYSA-N
- SMILES: C1(C)=NC(N)=CC(NC2=CC=C(Cl)C=C2)=N1
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM442512-250mg |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95%+ | 250mg |
$294 | 2023-02-01 | |
| Chemenu | CM442512-500mg |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95%+ | 500mg |
$529 | 2023-02-01 | |
| Chemenu | CM442512-1g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95%+ | 1g |
$696 | 2023-02-01 | |
| Enamine | EN300-1663726-0.05g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95.0% | 0.05g |
$149.0 | 2025-02-20 | |
| Enamine | EN300-1663726-0.1g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95.0% | 0.1g |
$221.0 | 2025-02-20 | |
| Enamine | EN300-1663726-0.25g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95.0% | 0.25g |
$315.0 | 2025-02-20 | |
| Enamine | EN300-1663726-0.5g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95.0% | 0.5g |
$501.0 | 2025-02-20 | |
| Enamine | EN300-1663726-1.0g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95.0% | 1.0g |
$642.0 | 2025-02-20 | |
| Enamine | EN300-1663726-2.5g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95.0% | 2.5g |
$1260.0 | 2025-02-20 | |
| Enamine | EN300-1663726-5.0g |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine |
77297-44-0 | 95.0% | 5.0g |
$1862.0 | 2025-02-20 |
N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on N4-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine
N4-(4-Chlorophenyl)-2-Methylpyrimidine-4,6-Diamine: A Comprehensive Overview
N4-(4-Chlorophenyl)-2-Methylpyrimidine-4,6-Diamine, identified by the CAS number 77297-44-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrimidines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The presence of a methyl group at position 2 and a chlorophenyl substituent at position 4 introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of N4-(4-Chlorophenyl)-2-Methylpyrimidine-4,6-Diamine typically involves multi-step reactions, often starting from readily available precursors such as o-phenylenediamine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. The compound's structure has been extensively studied using techniques like X-ray crystallography, which has provided insights into its molecular geometry and intermolecular interactions.
One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. Researchers have explored its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. For instance, studies have demonstrated that MOFs derived from N4-(4-Chlorophenyl)-2-Methylpyrimidine-4,6-Diamine can efficiently adsorb gases like methane and carbon dioxide under ambient conditions.
In the pharmaceutical industry, this compound has shown potential as an intermediate in drug design. Its ability to form hydrogen bonds and its rigid planar structure make it suitable for targeting specific biological pathways. Recent research has focused on its role in inhibiting enzymes associated with neurodegenerative diseases, such as beta-secretase. Computational studies have revealed that the chlorophenyl group enhances binding affinity by introducing electron-withdrawing effects, while the methyl group optimizes solubility.
The electronic properties of N4-(4-Chlorophenyl)-2-Methylpyrimidine-4,6-Diamine also make it a candidate for optoelectronic devices. Its absorption spectrum extends into the visible region, which is advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have reported that incorporating this compound into OLED architectures can improve device efficiency by enhancing charge transport properties.
In terms of environmental applications, this compound has been investigated as a component in water treatment technologies. Its ability to coordinate with metal ions makes it useful in removing heavy metals from contaminated water. Recent studies have highlighted its effectiveness in adsorbing lead(II) ions under varying pH conditions, offering a sustainable solution for water purification.
The safety profile of N4-(4-Chlorophenyl)-2-Methylpyrimidine-4,6-Diamine has also been assessed to ensure its suitability for industrial applications. Toxicological studies indicate that it exhibits low toxicity at typical exposure levels, making it safe for use in consumer products and industrial processes.
In conclusion, N4-(4-Chlorophenyl)-2-Methylpyrimidine-4,6-Diamine (CAS No. 77297-431) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables innovative uses in materials science, pharmaceuticals, electronics, and environmental technologies. As research continues to uncover new functionalities and optimization strategies for this compound, its significance in both academic and industrial settings is expected to grow further.
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